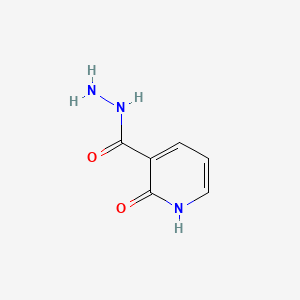

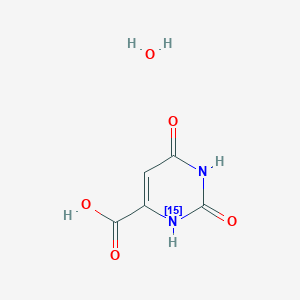

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate is a specialized form of orotic acid, a naturally occurring heterocyclic compound. This compound is enriched with the stable isotope nitrogen-15, making it a valuable tool in scientific research. Orotic acid itself is a precursor in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .

Mechanism of Action

Target of Action

Orotic Acid-15N Monohydrate primarily targets several enzymes. These include Orotate phosphoribosyltransferase in Salmonella typhimurium, Dihydroorotate dehydrogenase (quinone), mitochondrial in Humans, Dihydroorotate dehydrogenase (quinone) in Escherichia coli, and Dihydroorotase in Escherichia coli . These enzymes play crucial roles in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA .

Mode of Action

Orotic Acid-15N Monohydrate interacts with its targets by inhibiting the activity of the enzymes it binds to . This interaction leads to changes in the synthesis of pyrimidine nucleotides, affecting various biochemical reactions .

Biochemical Pathways

Orotic Acid-15N Monohydrate affects the pyrimidine synthesis pathway. It is a precursor of pyrimidine nucleotides, which are involved in many biochemical reactions such as the synthesis of RNA and carbohydrate-containing macromolecules like glycogen, glycoproteins, and glycolipids . The compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase, or a cytoplasmic enzyme of the pyrimidine synthesis pathway .

Pharmacokinetics

It is known that orotic acid is used to manage uncomplicated liver dysfunction in combination with xanthine .

Result of Action

The molecular and cellular effects of Orotic Acid-15N Monohydrate’s action are primarily related to its role in the synthesis of pyrimidine nucleotides. By affecting the activity of key enzymes in this pathway, it can influence the synthesis of DNA and RNA, and thus, cellular function .

Action Environment

The action of Orotic Acid-15N Monohydrate can be influenced by environmental factors. For instance, the presence of water molecules plays a structure-directing role in orotic acid and its salts . Changes in the hydration state of the compound can affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

Orotic Acid-15N Monohydrate plays a significant role in biochemical reactions. It is a precursor in the biosynthesis of pyrimidine nucleotides and RNA . It is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme . The nature of these interactions involves binding with enzymes and other biomolecules, contributing to various biochemical processes.

Cellular Effects

Orotic Acid-15N Monohydrate has been observed to have effects on various types of cells and cellular processes. For instance, it has been shown to modulate both the inflammatory and metabolic reaction provoked by acute contraction in skeletal muscle cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Orotic Acid-15N Monohydrate exerts its effects through various mechanisms. It is involved in the biosynthesis of pyrimidine nucleotides and RNA, where it is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Orotic Acid-15N Monohydrate can change over time. For instance, in a study involving magnesium orotate octahydrate, a loss of associated water molecules was observed after an overnight MAS NMR experiment . This suggests that the product’s stability and degradation, as well as any long-term effects on cellular function, can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Orotic Acid-15N Monohydrate can vary with different dosages in animal models. For instance, orotic acid has been reported to induce hepatic steatosis and hepatomegaly in rats

Metabolic Pathways

Orotic Acid-15N Monohydrate is involved in the pyrimidine de novo synthesis pathway, which drives the production of uridine nucleotides to provide essential precursors for RNA, DNA, phospholipid, glycoprotein, and glycogen formation . This could also include any effects on metabolic flux or metabolite levels.

Subcellular Localization

Given its role in the biosynthesis of pyrimidine nucleotides, it is likely to be localized in the mitochondria where the enzyme dihydroorotate dehydrogenase (DHODH) is located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate typically involves the incorporation of nitrogen-15 into the orotic acid molecule. This can be achieved through synthetic routes that utilize nitrogen-15 labeled reagents. The process generally includes the following steps:

Synthesis of Nitrogen-15 Labeled Uracil: The initial step involves the synthesis of uracil labeled with nitrogen-15.

Conversion to Orotic Acid: The labeled uracil is then converted to orotic acid through a series of chemical reactions, including oxidation and carboxylation.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate undergoes various chemical reactions, including:

Oxidation: Conversion to orotidine-5’-monophosphate (OMP) in the presence of oxidizing agents.

Reduction: Reduction reactions can convert orotic acid derivatives to dihydroorotate.

Substitution: Nucleophilic substitution reactions involving the carboxyl group

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Orotidine-5’-monophosphate (OMP): A key intermediate in pyrimidine biosynthesis.

Dihydroorotate: An intermediate in the reduction pathway

Scientific Research Applications

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate has a wide range of applications in scientific research:

Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and metabolic pathways.

Biology: Investigates the biosynthesis of pyrimidine nucleotides and their role in cellular processes.

Medicine: Studies the effects of orotic acid on liver function and its potential therapeutic uses in treating liver disorders.

Industry: Utilized in the production of labeled compounds for research and development .

Comparison with Similar Compounds

Orotic Acid-13C,15N2 Monohydrate: Another isotopically labeled form of orotic acid, enriched with both carbon-13 and nitrogen-15.

6-Carboxyuracil: A precursor in the biosynthesis of pyrimidine nucleotides, similar to orotic acid

Uniqueness: 2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate is unique due to its specific isotopic labeling with nitrogen-15, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the fate of nitrogen atoms in biochemical pathways is crucial .

Properties

IUPAC Name |

2,4-dioxo-(115N)1H-pyrimidine-6-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUZGLGRBBHYFZ-NWZHYJCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([15NH]C(=O)NC1=O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)

![methyl (13R,14S,15R,17S)-17-ethyl-14-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10-(hydrazinecarbonyl)-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B585192.png)

![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/new.no-structure.jpg)

![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)